Nogalarene
Description
It belongs to a class of aromatic polyketides and shares biosynthetic pathways with other structurally related antibiotics like Nogalarol and Novobiocin . Early research on Nogalarene focused on its separation and identification using thin-layer chromatography (TLC), where it demonstrated distinct mobility patterns under standardized solvent systems .
Properties
CAS No. |
11052-69-0 |
|---|---|
Molecular Formula |
C29H27NO10 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
methyl (1R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,22,24-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,10,12,14,18-octaene-13-carboxylate |
InChI |
InChI=1S/C29H27NO10/c1-10-6-7-11-12(16(10)27(37)38-5)8-13-17(21(11)32)23(34)18-15(31)9-14-25(19(18)22(13)33)39-28-24(35)20(30(3)4)26(36)29(14,2)40-28/h6-9,20,24,26,28,31-32,35-36H,1-5H3/t20-,24-,26+,28+,29+/m0/s1 |
InChI Key |
ZIOYGSZIUMVQSO-CWOXXLDKSA-N |
SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |
Isomeric SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)O[C@H]6[C@H]([C@@H]([C@H]([C@@]5(O6)C)O)N(C)C)O)O)C(=O)OC |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Chromatographic Behavior
The TLC profiles of this compound and related compounds reveal critical differences in polarity and solubility (Table 1).
Table 1: TLC Parameters for this compound and Analogous Compounds
Key Observations :
- This compound vs. Nogalarol: this compound’s higher Rf value (0.37 vs. 0.16) under identical conditions suggests reduced polarity, likely due to the presence of a non-polar side chain or aromatic substituent .
- Novobiocin: Its lower Rf in phosphate buffer (0.25) compared to this compound highlights its acidic functional groups, which interact strongly with polar stationary phases .
- Nystatin: Despite differing in biosynthetic origin (polyene macrolide), its Rf (0.40) approximates this compound’s, indicating comparable hydrophobicity .
Structural and Functional Differences
- This compound vs. Nogalarol: Both are derived from Streptomyces species, but this compound lacks the hydroxyl group(s) present in Nogalarol, explaining its higher mobility in non-polar solvents .
- Novobiocin: A coumarin-derived antibiotic with a sugar moiety, Novobiocin’s solubility in polar solvents contrasts with this compound’s affinity for chloroform-methanol systems .
- Nystatin: A polyene antifungal, Nystatin’s macrocyclic structure distinguishes it from this compound’s polyketide backbone .
Stability and Bioactivity
- Thermal Stability: this compound’s retention of activity after TLC suggests moderate thermal stability, whereas Novobiocin degrades under acidic conditions .
- Antimicrobial Spectrum: this compound is primarily active against Gram-positive bacteria, while Nystatin targets fungi, reflecting divergent functional roles despite chromatographic similarities .
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